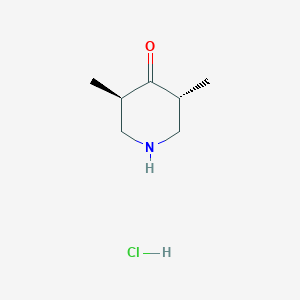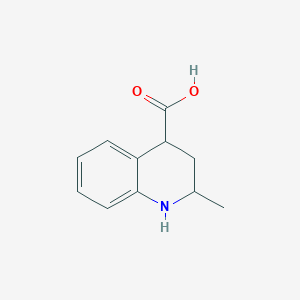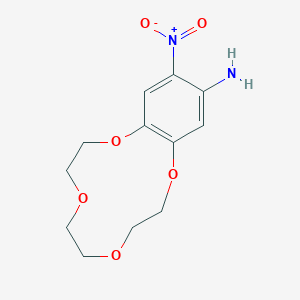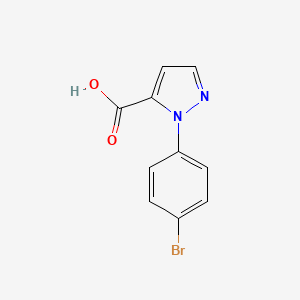
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common scaffold in many biologically active molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Introduction:
Oxidation and Reduction: The key steps involve oxidation to introduce the ketone functionality at the 4-position, followed by reduction to achieve the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantioselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-alkylated or N-acylated derivatives, alcohols, and N-oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-3,5-dimethyl-2-piperazinone hydrochloride
- (3R,5R)-5-methylpiperidin-3-yl]methanol hydrochloride
- (3R,5R)-piperidine-3,5-diol hydrochloride
Uniqueness
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and potency in various applications.
Properties
CAS No. |
1955523-34-8 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3R,5R)-3,5-dimethylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI Key |
KGOSYMJHQHVVLJ-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](C1=O)C.Cl |
Canonical SMILES |
CC1CNCC(C1=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)

![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)




![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
